Isorotenone

Description

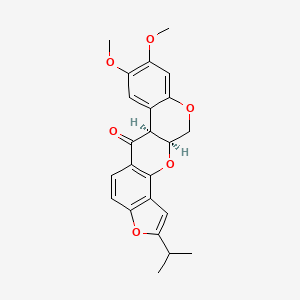

Structure

3D Structure

Properties

CAS No. |

549-22-4 |

|---|---|

Molecular Formula |

C23H22O6 |

Molecular Weight |

394.4 g/mol |

IUPAC Name |

(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one |

InChI |

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-9,11,20-21H,10H2,1-4H3/t20-,21+/m1/s1 |

InChI Key |

DJDRQIXLFYUYAA-RTWAWAEBSA-N |

SMILES |

CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |

Isomeric SMILES |

CC(C)C1=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC |

Canonical SMILES |

CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |

Other CAS No. |

549-22-4 |

Origin of Product |

United States |

Foundational & Exploratory

Isorotenone: Structural Determinants of Mitochondrial Complex I Inhibition

This technical guide details the structural and functional characteristics of Isorotenone , specifically in its role as a comparator and structural probe for Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

Content Type: Technical Whitepaper & Experimental Guide Version: 2.0 (Current as of 2026)

Executive Summary

While Rotenone is the gold-standard inhibitor for Mitochondrial Complex I, its isomer Isorotenone serves a critical, often overlooked role in bioenergetics: it acts as the primary negative control for structural activity relationship (SAR) studies.

Isorotenone is chemically distinct from rotenone by the migration of the isopropenyl double bond to an isopropylidene position. This single modification drastically reduces its binding affinity to the ubiquinone-binding pocket (Q-site) of Complex I, often by >600-fold. This guide outlines the chemical basis of this difference, the mechanism of differential inhibition, and validated protocols for using Isorotenone to verify specific mitochondrial toxicity.

Part 1: Chemical & Structural Basis

The Isomerization Event

Commercial rotenone preparations (derived from Lonchocarpus or Derris roots) often contain Isorotenone as an impurity or degradation product. The conversion is catalyzed by weak acids, causing the migration of the terminal double bond on the E-ring.

-

Rotenone (Active): Contains a 5'-isopropenyl group (terminal alkene). The molecule adopts a specific "bent" conformation essential for fitting into the deep, narrow Q-tunnel of Complex I.

-

Isorotenone (Weak/Inactive): Contains a 5'-isopropylidene group (internal, conjugated alkene). This rigidifies the E-ring side chain and alters the steric bulk, preventing deep penetration into the binding pocket.

Visualization: Structural Divergence

The following diagram illustrates the mechanistic shift from the active Rotenone to the weak Isorotenone.

Figure 1: The acid-catalyzed isomerization of Rotenone to Isorotenone results in a loss of binding affinity due to steric incompatibility with the Complex I Q-site.

Part 2: Mechanism of Action (The "Bent" Conformation)

The Q-Site Blockade

Complex I transfers electrons from NADH to Ubiquinone (Q).[1][2] The binding site for Q is a long, narrow tunnel located in the hydrophilic arm of the complex, near the membrane interface.

-

Rotenone Binding: Rotenone mimics the structure of Ubiquinone.[1][3] Its "bent" shape allows it to slide into the Q-tunnel and bind near the N2 iron-sulfur cluster, effectively plugging the channel. This prevents electron transfer from Fe-S to Q, halting proton pumping and ATP synthesis.

-

Isorotenone Failure: The isopropylidene group in Isorotenone creates a "straight" or rigidified tail that clashes with the residues (specifically Tyr108 and Met residues) lining the Q-tunnel entrance. It cannot reach the deep binding pocket required to interrupt electron flow efficiently.

Comparative Potency Data

The following table summarizes the inhibitory potential of Rotenone and its common analogs/impurities.

| Compound | Structural Feature | IC50 (Complex I)* | Relative Potency |

| Rotenone | 5'-isopropenyl (bent) | 1.7 - 2.2 nM | 100% (Reference) |

| Deguelin | Dimethylchromene ring | ~5 - 10 nM | ~50% |

| Isorotenone | 5'-isopropylidene | > 1,000 nM | < 0.2% |

| Dehydrorotenone | C6a-C12a double bond | > 3,000 nM | < 0.1% |

*Note: IC50 values vary by assay type (isolated mitochondria vs. whole cell). Values shown represent high-sensitivity isolated bovine heart mitochondrial assays.

Part 3: Experimental Protocols

Protocol A: Purification of Isorotenone (from Commercial Rotenone)

Objective: To isolate Isorotenone for use as a negative control. Commercial "95%" Rotenone often contains 2-5% Isorotenone.

-

Dissolution: Dissolve 1g of commercial Rotenone in 10mL hot ethanol.

-

Acid Treatment: Add 1mL of 10% H2SO4 (sulfuric acid) in ethanol. Reflux for 1 hour. (This forces the isomerization to Isorotenone).

-

Crystallization: Cool the solution to 4°C overnight. Isorotenone crystallizes as needles.

-

Recrystallization: Filter crystals and recrystallize twice from methanol to remove residual acid and rotenolone.

-

Validation: Confirm purity via HPLC (C18 column, 80:20 Methanol:Water). Rotenone elutes earlier; Isorotenone elutes later due to increased lipophilicity.

Protocol B: Mitochondrial Respiration Assay (Seahorse XF)

Objective: To demonstrate specific Complex I inhibition.

Reagents:

-

Assay Medium: XF DMEM (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, 2 mM glutamine.

-

Controls: Oligomycin (ATP synthase inhibitor), FCCP (Uncoupler), Antimycin A (Complex III inhibitor).[4]

Workflow:

-

Seeding: Seed SH-SY5Y or HepG2 cells (20,000 cells/well) in XF96 plates 24h prior.

-

Basal Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles (mix 3 min, measure 3 min).

-

Injection A (The Test): Inject Rotenone (Final: 10 nM) in Group 1 vs. Isorotenone (Final: 10 nM) in Group 2.

-

Expected Result: Rotenone will drop OCR to near non-mitochondrial levels immediately. Isorotenone should show no significant drop at this concentration.

-

-

Injection B (Maximal): Inject FCCP (0.5 µM).

-

Rotenone Wells: No response (Complex I is blocked).

-

Isorotenone Wells: Sharp increase in OCR (Complex I is functional).

-

-

Injection C (Shutdown): Inject Antimycin A/Rotenone (1 µM).

Visualization: Assay Logic

Figure 2: Decision tree for interpreting Seahorse XF data when differentiating Rotenone toxicity from Isorotenone inactivity.

References

-

Mechanism of Rotenone Binding

- Title: Mechanism of rotenone binding to respiratory complex I depends on ligand flexibility.

- Source: Nature Communic

-

URL:[Link]

- Relevance: Defines the "bent" vs "straight" conform

-

Rotenone and Impurities (Deguelin/Isorotenone)

-

Complex I Structure & Inhibition

-

Chemical Properties & Isomerization

Sources

- 1. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Respiratory complex I - Wikipedia [en.wikipedia.org]

- 3. Comparison of the inhibitory action of natural rotenone and its stereoisomers with various NADH-ubiquinone reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rotenone - Wikipedia [en.wikipedia.org]

- 5. Rotenone, deguelin, their metabolites, and the rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isorotenone | C23H22O6 | CID 6453092 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isorotenone's Role in Inducing Apoptosis: A Technical Guide for Researchers

Introduction: Isorotenone as a Modulator of Programmed Cell Death

Isorotenone, a naturally occurring compound belonging to the flavonoid family, has garnered significant attention within the scientific community for its potent cytotoxic effects against various cancer cell lines.[1] Its structural similarity to Rotenone, a well-known mitochondrial complex I inhibitor, has prompted extensive investigation into its own mechanisms of action. This guide provides an in-depth exploration of Isorotenone's role in inducing apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapies. We will delve into the core molecular pathways modulated by Isorotenone, present detailed experimental protocols for their investigation, and offer insights into the causality behind these experimental choices, thereby providing a comprehensive resource for researchers in oncology, cell biology, and drug development.

Core Mechanism: A Multi-Faceted Assault on Cellular Homeostasis

Isorotenone's pro-apoptotic activity is not mediated by a single, linear pathway but rather through a concerted attack on multiple critical cellular processes. The primary initiating event is the disruption of mitochondrial function, which triggers a cascade of downstream events culminating in the activation of the apoptotic machinery.

Mitochondrial Dysfunction: The Engine of Apoptosis

The mitochondrion lies at the heart of Isorotenone-induced apoptosis. Similar to its isomer Rotenone, Isorotenone is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting Complex I (NADH:ubiquinone oxidoreductase).[2] This inhibition has two profound and immediate consequences:

-

Impaired ATP Synthesis: The disruption of the electron transport chain leads to a significant reduction in ATP production, depriving the cell of its primary energy source.[2]

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex I results in the leakage of electrons, which then react with molecular oxygen to form superoxide anions (O₂⁻) and subsequently other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[3][4]

This surge in mitochondrial ROS is a critical signaling event that initiates and amplifies the apoptotic cascade.[3][5]

Oxidative Stress: The Tipping Point

The Isorotenone-induced increase in intracellular ROS levels creates a state of severe oxidative stress.[6] This imbalance between ROS production and the cell's antioxidant capacity leads to widespread cellular damage, affecting lipids, proteins, and nucleic acids.[7][8] Crucially, ROS also act as second messengers, modulating the activity of key signaling pathways that regulate cell survival and death.

Signaling Pathways Modulated by Isorotenone

Isorotenone's induction of apoptosis is intricately linked to its ability to modulate several key signaling pathways. The interplay between these pathways ultimately determines the cell's fate.

The PI3K/Akt Pathway: Suppression of Survival Signals

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Under normal physiological conditions, Akt activation promotes cell survival by inhibiting pro-apoptotic proteins and activating anti-apoptotic factors. Studies have demonstrated that Isorotenone and related compounds can inhibit the PI3K/Akt signaling pathway.[1][9] This inhibition lifts the pro-survival brake, making the cell more susceptible to apoptotic stimuli.

The MAPK Pathway: A Double-Edged Sword

The Mitogen-Activated Protein Kinase (MAPK) signaling network is a complex system that can transduce both pro-survival and pro-apoptotic signals, depending on the specific kinases involved and the cellular context. Isorotenone has been shown to differentially modulate the major MAPK subfamilies:

-

JNK and p38 MAPK Activation: The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are often activated in response to cellular stress, including oxidative stress.[10][11] Their activation by Isorotenone-induced ROS plays a significant role in promoting apoptosis.[10][12] Activated JNK and p38 can phosphorylate and activate pro-apoptotic proteins, further amplifying the death signal.

-

ERK1/2 Inhibition: The Extracellular signal-regulated kinase (ERK1/2) pathway is typically associated with cell proliferation and survival. Isorotenone has been observed to inhibit the phosphorylation and activation of ERK1/2.[1][10] This suppression of a key pro-survival pathway further sensitizes the cell to apoptosis.

The following diagram illustrates the central role of mitochondria in Isorotenone-induced apoptosis and its influence on downstream signaling pathways.

Caption: Isorotenone's mechanism of inducing apoptosis.

Experimental Validation: A Step-by-Step Guide

To rigorously investigate Isorotenone's pro-apoptotic effects, a combination of complementary assays is essential.[13] This section provides detailed, field-proven protocols for the key experiments.

Experimental Workflow

The following diagram outlines a logical workflow for characterizing Isorotenone-induced apoptosis.

Caption: A typical experimental workflow.

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This assay is a cornerstone for quantifying apoptotic cells via flow cytometry.[14] It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[13]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with varying concentrations of Isorotenone and a vehicle control for the desired time period.

-

Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method like trypsin-EDTA. For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes.[17]

-

Washing: Discard the supernatant and wash the cells once with cold 1X PBS. Centrifuge again and discard the supernatant.[15]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[17]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[15][18]

Data Interpretation:

| Cell Population | Annexin V Staining | PI Staining |

| Viable | Negative | Negative |

| Early Apoptotic | Positive | Negative |

| Late Apoptotic/Necrotic | Positive | Positive |

| Necrotic | Negative | Positive |

Protocol 2: Detection of DNA Fragmentation by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20]

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[19][20][21] The incorporated labeled dUTPs can then be visualized by fluorescence microscopy or quantified by flow cytometry.

Step-by-Step Methodology:

-

Sample Preparation: Prepare cells grown on coverslips or slides. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[22]

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 2 minutes on ice.[22]

-

TdT Labeling Reaction: Wash the cells again with PBS. Add the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP to the cells.

-

Incubation: Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Stopping the Reaction: Wash the cells with PBS to stop the reaction.[22]

-

Counterstaining (Optional): Counterstain the nuclei with a DNA stain like DAPI to visualize all cells.

-

Analysis: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.[22]

Protocol 3: Measurement of Intracellular ROS

This protocol measures the generation of ROS, a key event in Isorotenone-induced apoptosis.

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is non-fluorescent.[23][24] Once inside the cell, it is deacetylated by cellular esterases to H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24] The fluorescence intensity is proportional to the intracellular ROS levels.[25]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well black-walled plate and treat with Isorotenone as described previously. Include a positive control (e.g., H₂O₂) and a negative control.

-

Probe Loading: Remove the treatment media and wash the cells with warm PBS. Add 100 µL of 10 µM H₂DCFDA in warm PBS to each well.[26]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Fluorescence Measurement: After incubation, wash the cells with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a powerful technique to analyze the expression and activation of key proteins involved in the apoptotic cascade.[27]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect target proteins.

Key Protein Targets:

-

Caspases: Look for the cleavage of pro-caspase-3 and pro-caspase-9 into their active, cleaved forms.[28][29]

-

PARP: Detect the cleavage of PARP (116 kDa) into its 89 kDa fragment, a hallmark of caspase-3 activation.[10][30]

-

Bcl-2 Family Proteins: Analyze the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. An increased Bax/Bcl-2 ratio is indicative of apoptosis.[10][31]

-

Signaling Proteins: Probe for the phosphorylation status of Akt, ERK, JNK, and p38 to assess the activity of these pathways.

Step-by-Step Methodology:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

Isorotenone is a potent inducer of apoptosis, primarily through the disruption of mitochondrial function, leading to ROS production and the modulation of critical cell survival and death signaling pathways, including the PI3K/Akt and MAPK pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and validate the pro-apoptotic effects of Isorotenone and other novel compounds.

Future research should focus on elucidating the precise molecular interactions of Isorotenone with mitochondrial complex I and identifying any potential off-target effects. In vivo studies are also crucial to validate the anti-cancer efficacy and safety profile of Isorotenone, paving the way for its potential development as a therapeutic agent. The comprehensive understanding of Isorotenone's mechanism of action will undoubtedly contribute to the advancement of apoptosis-targeted cancer therapies.

References

-

Chen, Y., et al. (2012). MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells. PubMed. Available at: [Link]

-

Li, N., et al. (2003). Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production. PubMed. Available at: [Link]

-

Perier, C., & Bové, J. (2010). The mitochondrial complex I inhibitor rotenone induces apoptosis through stimulating mitochondrial reactive oxygen species production. ResearchGate. Available at: [Link]

-

Wlodkowic, D., et al. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

-

Lin, T. K., et al. (2012). Mitochondrial Dysfunction and Oxidative Stress Promote Apoptotic Cell Death in the Striatum via Cytochrome c/Caspase-3 Signaling Cascade Following Chronic Rotenone Intoxication in Rats. PMC. Available at: [Link]

-

Jeong, Y. J., et al. (2019). Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells. NIH. Available at: [Link]

-

Wyllie, A. H. (1997). Apoptosis signaling pathways. PubMed. Available at: [Link]

-

Choi, J. Y., et al. (2011). Rotenone Induces Apoptosis in MCF-7 Human Breast Cancer Cell-Mediated ROS Through JNK and p38 Signaling. PubMed. Available at: [Link]

-

Wang, J., et al. (2018). Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways. NIH. Available at: [Link]

-

Chen, L., et al. (2011). Rotenone induction of hydrogen peroxide inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways, leading to neuronal apoptosis. PubMed. Available at: [Link]

-

Newhouse, K., et al. (2004). Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells. PubMed. Available at: [Link]

-

Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. Available at: [Link]

-

BenchSci. (2023). Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. BenchSci. Available at: [Link]

-

Kearney, C. J., et al. (2021). Protocol for specific induction of apoptosis or necroptosis in established murine tumors. NIH. Available at: [Link]

-

ResearchGate. (2022). Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells. ResearchGate. Available at: [Link]

-

Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

-

protocols.io. (2021). Intracellular ROS Assay. protocols.io. Available at: [Link]

-

Purdue University Cytometry Laboratories. (n.d.). Mitochondrial Complex I Inhibitor Rotenone Induces Apoptosis through Enhancing Mitochondrial Reactive Oxygen Species Production*. Purdue University Cytometry Laboratories. Available at: [Link]

-

PCBIS. (n.d.). Measurement of intracellular reactive oxygen species (ROS). PCBIS. Available at: [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]

-

PubMed. (2014). Detection of apoptosis by TUNEL assay. PubMed. Available at: [Link]

-

PMC. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. PMC. Available at: [Link]

-

Assay Biotechnology. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Biotechnology. Available at: [Link]

-

ResearchGate. (n.d.). Western blot analysis of apoptosis-associated proteins. Cells were.... ResearchGate. Available at: [Link]

-

PubMed. (2018). Isolongifolene attenuates rotenone-induced mitochondrial dysfunction, oxidative stress and apoptosis. PubMed. Available at: [Link]

-

PubMed. (2013). Reactive Oxygen Species Mediate Isoalantolactone-Induced Apoptosis in Human Prostate Cancer Cells. PubMed. Available at: [Link]

-

Abbkine. (2023). TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Abbkine. Available at: [Link]

-

Cell Biolabs. (n.d.). OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). Cell Biolabs. Available at: [Link]

-

Boster Bio. (2023). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

-

YouTube. (2016). Reactive Oxygen Species and oxidative stress. YouTube. Available at: [Link]

-

PMC. (2015). Reactive Oxygen Species, Apoptosis, and Mitochondrial Dysfunction in Hearing Loss. PMC. Available at: [Link]

Sources

- 1. MAPK signaling pathways regulate mitochondrial-mediated apoptosis induced by isoorientin in human hepatoblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rotenone induction of hydrogen peroxide inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways, leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cyto.purdue.edu [cyto.purdue.edu]

- 6. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Reactive Oxygen Species, Apoptosis, and Mitochondrial Dysfunction in Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolongifolene attenuates rotenone-induced mitochondrial dysfunction, oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. bosterbio.com [bosterbio.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 22. clyte.tech [clyte.tech]

- 23. bio-protocol.org [bio-protocol.org]

- 24. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 25. bioscience.co.uk [bioscience.co.uk]

- 26. Intracellular ROS Assay [protocols.io]

- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 28. researchgate.net [researchgate.net]

- 29. biotech.illinois.edu [biotech.illinois.edu]

- 30. blog.cellsignal.com [blog.cellsignal.com]

- 31. Reactive oxygen species mediate isoalantolactone-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Chemical Structure and Properties of Isorotenone

This guide details the chemical structure, physicochemical properties, and biological profile of Isorotenone , a structural isomer of the mitochondrial toxin Rotenone. It is designed for researchers requiring precise data on its differentiation from Rotenone, its formation, and its utility as a negative or low-affinity control in bioenergetic studies.

Executive Summary & Chemical Identity

Isorotenone (CAS 549-22-4) is a naturally occurring rotenoid and the thermodynamic degradation product of Rotenone.[1] While Rotenone is a potent inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), Isorotenone exhibits significantly reduced biological activity.[1] This reduction in potency makes it a critical reference standard in Structure-Activity Relationship (SAR) studies to validate the specific pharmacophore requirements of the rotenoid binding pocket.

Chemically, the distinction lies in the E-ring system: Rotenone possesses a dihydrofuran ring with a terminal isopropenyl group, whereas Isorotenone contains a fully aromatic furan ring with an isopropyl group.[1]

Chemical Identifiers

| Property | Data |

| IUPAC Name | (2R,6aS,12aS)-2-isopropyl-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one |

| Common Name | Isorotenone |

| CAS Number | 549-22-4 |

| Molecular Formula | C₂₃H₂₂O₆ |

| Molecular Weight | 394.42 g/mol |

| SMILES | CC(C)C1=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC |

Chemical Structure & Stereochemistry

The biological potency of rotenoids is strictly governed by their three-dimensional shape. Rotenone adopts a "bent" or V-shaped conformation due to the cis-fusion of the B/C rings and the specific geometry of the E-ring.

Structural Isomerization

Isorotenone is formed via the acid-catalyzed isomerization of Rotenone.[1] The terminal double bond of the isopropenyl group in Rotenone migrates into the E-ring, driving aromatization to form a stable furan system.

-

Rotenone: 5'-isopropenyl-4',5'-dihydrofuran (Vinyl protons present).[1]

-

Isorotenone: 5'-isopropylfuran (Aromatic furan protons present; Vinyl protons absent).[1]

Visualization: Rotenone to Isorotenone Isomerization

The following diagram illustrates the structural transformation and the key chemical shift changes used for identification.

Figure 1: Acid-catalyzed conversion of Rotenone to Isorotenone, highlighting the stabilization of the E-ring.

Physicochemical Properties

Isorotenone is more chemically stable than Rotenone due to the aromaticity of the furan ring. Rotenone is sensitive to photo-oxidation (forming Rotenolone) and acid isomerization, whereas Isorotenone represents a thermodynamic "sink."[1]

| Property | Rotenone | Isorotenone |

| E-Ring System | Dihydrofuran (Non-aromatic) | Furan (Aromatic) |

| Side Chain | Isopropenyl (–C(CH₃)=CH₂) | Isopropyl (–CH(CH₃)₂) |

| Solubility | Lipophilic (DMSO, Acetone, CHCl₃) | Lipophilic (DMSO, Acetone, CHCl₃) |

| Stability | Unstable in light/air; Acid-sensitive | Stable; Resistant to further isomerization |

| UV Absorption | λmax ~295 nm | Distinct aromatic furan absorbance |

| Key NMR Signal | Vinyl protons (~4.9, 5.2 ppm) | Isopropyl methyl doublet (~1.2 ppm) |

Biological Activity & Mechanism

Mitochondrial Complex I Inhibition

The primary target of rotenoids is the ubiquinone-binding pocket (site Q) of Complex I.

-

Binding Requirement: High-affinity binding requires a specific distance between the A-ring methoxy groups and the E-ring tail, maintained by the "bent" conformation.

-

Isorotenone Potency: The aromatization of the E-ring in Isorotenone alters the steric bulk and flexibility of the "tail" region. Consequently, Isorotenone exhibits >100-fold lower potency compared to Rotenone.[1]

Comparative Potency Data

| Compound | Target | IC₅₀ (Approx.) | Relative Potency |

| Rotenone | Mitochondrial Complex I | 20–50 nM | 1.0 (Reference) |

| Isorotenone | Mitochondrial Complex I | > 5 µM | < 0.01 |

| Dehydrorotenone | Mitochondrial Complex I | ~4 µM | ~0.01 |

Scientific Insight: Researchers often use Isorotenone as a negative control to distinguish between specific Complex I-mediated toxicity and non-specific oxidative stress or off-target effects in cell culture models.[1]

Experimental Protocols

Protocol A: Synthesis of Isorotenone from Rotenone

Use this protocol to generate an analytical standard for validating Rotenone purity.

-

Reagents: Rotenone (95%+), Sulfuric Acid (H₂SO₄), Glacial Acetic Acid, Sodium Bicarbonate (NaHCO₃).[1]

-

Reaction: Dissolve 500 mg of Rotenone in 5 mL of glacial acetic acid.

-

Catalysis: Add 1 mL of 50% H₂SO₄ dropwise while stirring.

-

Incubation: Heat the mixture gently on a water bath (60°C) for 30 minutes. The solution will darken.

-

Quenching: Pour the reaction mixture into 50 mL of ice-cold water.

-

Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL).

-

Purification: Wash the organic layer with saturated NaHCO₃ to remove acid, then with brine. Dry over MgSO₄ and evaporate.[1]

-

Crystallization: Recrystallize from methanol to yield Isorotenone crystals.

Protocol B: NMR Identification (Differentiation)

Self-Validating Step: The absence of vinyl protons confirms the conversion.

-

Sample Prep: Dissolve ~5 mg of sample in CDCl₃.

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Key Diagnostic Signals (¹H NMR):

| Region | Rotenone Signals | Isorotenone Signals | Interpretation |

| 1.0–1.5 ppm | Methyl (s) at ~1.75 ppm | Doublet at ~1.25 ppm | Isopropenyl methyl vs. Isopropyl methyls |

| 2.9–3.2 ppm | Complex multiplets | Septet at ~3.1 ppm | Methine proton of the isopropyl group |

| 4.9–5.3 ppm | Two singlets (Vinyl H) | Absent | Loss of terminal alkene confirms isomerization |

| 6.4–7.8 ppm | Aromatic A/D ring protons | Additional Furan proton | Aromatization of E-ring |

Mechanism of Action Diagram

The following diagram outlines the logic flow for using Isorotenone in a research setting to validate Rotenone toxicity.

Figure 2: Experimental logic for using Isorotenone as a negative control in mitochondrial toxicity assays.

References

-

National Center for Biotechnology Information (PubChem). Isorotenone (CID 6453092). [Link]

-

Fang, N., & Casida, J. E. (1998). Anticancer action of cubé resin insecticide: correlation of mitochondrial electron transport inhibition and NADH oxidase activity with cytotoxicity.[1] Proceedings of the National Academy of Sciences.[1] [Link]

-

Uversky, V. N. (2004). Neurotoxicant-induced animal models of Parkinson's disease: understanding the role of rotenone, maneb and paraquat in neurodegeneration.[1][2] Cell and Tissue Research.[2] [Link]

-

Crombie, L., et al. Rotenoids and their derivatives.[1] Journal of the Chemical Society.[1] (Historical reference for acid-catalyzed isomerization). [Link]

Sources

Advanced Technical Guide: Biosynthesis, Isolation, and Characterization of Isorotenone in Plants

[1]

Part 1: Executive Summary

Isorotenone is a naturally occurring rotenoid, a structural isomer of the well-known mitochondrial complex I inhibitor, rotenone.[1] While rotenone is historically significant as a piscicide and insecticide, isorotenone has garnered distinct interest in pharmacological research due to its altered toxicity profile and potential antineoplastic properties.[1]

This guide provides a rigorous technical analysis of the biosynthetic origins of isorotenone within the Fabaceae family (specifically Derris and Lonchocarpus species). Unlike standard textbook descriptions, we dissect the specific enzymatic divergence that distinguishes isorotenone from rotenone, focusing on the E-ring cyclization of the rot-2'-enonic acid precursor.[1] We further provide validated protocols for its extraction, purification, and structural differentiation from its isomers.[1]

Part 2: Biosynthetic Mechanism[1]

The biosynthesis of isorotenone is an advanced branch of the phenylpropanoid and isoflavonoid pathways. The core scaffold is constructed via the recruitment of phenylalanine, followed by a series of condensation and cyclization events that form the tetracyclic rotenoid core.

The Core Isoflavonoid Scaffold

The pathway initiates with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) , eventually leading to 4-coumaroyl-CoA.[1] The first committed step to the flavonoid backbone is catalyzed by Chalcone Synthase (CHS) , condensing 4-coumaroyl-CoA with three malonyl-CoA units to form naringenin chalcone.[1]

Isoflavone Synthase (IFS) , a cytochrome P450 monooxygenase (CYP93C), performs the crucial 1,2-aryl migration (oxidative rearrangement) of the flavanone intermediate to yield the isoflavone genistein or daidzein backbone.[1]

The Rotenoid Branch and E-Ring Formation

The defining characteristic of rotenoids is the additional E-ring (a dihydrofuran or pyran ring) fused to the D-ring.

-

Methoxylation: The isoflavone undergoes specific methoxylation (often at C4' and C5') to form intermediates like formononetin.[1]

-

Prenylation: A prenyltransferase adds a dimethylallyl group to the isoflavone core.[1]

-

Cyclization (The Divergence Point): The pivotal precursor is rot-2'-enonic acid .[1] The formation of the final E-ring determines the specific rotenoid:

-

Rotenone: Formed via the stereoselective cyclization of the isopropenyl side chain, retaining the isopropenyl group (vinyl double bond).[1]

-

Isorotenone: Arises from a variation in this cyclization or a subsequent isomerization where the double bond migrates into conjugation with the aromatic ring (isopropylidene-like structure) or involves a distinct ring fusion stereochemistry.[1]

-

Biosynthetic Pathway Diagram

The following diagram illustrates the flow from primary metabolism to the specific divergence of isorotenone.

Caption: Figure 1. Biosynthetic pathway of Isorotenone, highlighting the divergence from Rotenone at the Rot-2'-enonic acid cyclization step.

Part 3: Enzymology & Regulation[2]

Understanding the enzymes is critical for metabolic engineering or assay development.

| Enzyme | EC Number | Role in Pathway | Kinetic Insight |

| Phenylalanine Ammonia-Lyase (PAL) | 4.3.1.24 | Gatekeeper from primary metabolism.[1] | Highly regulated by stress; rate-limiting step for flux into phenylpropanoids.[1] |

| Chalcone Synthase (CHS) | 2.3.1.74 | Formation of the flavonoid skeleton.[1] | Type III PKS.[1] Often exists in multi-gene families in Fabaceae.[1] |

| Isoflavone Synthase (IFS) | 1.14.13.81 | 1,2-aryl migration (skeletal rearrangement).[1] | NADPH-dependent cytochrome P450.[1] Requires Cyt P450 reductase for activity.[1] |

| Rotenone Synthase | Unclassified | E-ring closure (oxidative cyclization).[1] | Catalyzes the conversion of rot-2'-enonic acid.[1] Stereospecificity determines Rotenone vs. Isorotenone ratio.[1] |

Scientific Insight: The formation of isorotenone is often debated as either a direct enzymatic product or a post-biosynthetic isomerization. In Derris roots, the ratio of rotenone to isorotenone is relatively stable, suggesting tight enzymatic control or a thermodynamic equilibrium reached during tissue maturation.[1]

Part 4: Experimental Protocols

Protocol A: Extraction and Isolation from Derris elliptica

Objective: Isolate a crude rotenoid fraction rich in isorotenone for further purification.[1]

Reagents: Acetone (HPLC grade), Chloroform, Ethanol (95%), Silica Gel 60.[1]

-

Preparation: Dry Derris roots at 40°C for 48 hours. Grind to a fine powder (mesh size < 1 mm).[1]

-

Solvent Extraction:

-

Concentration: Evaporate solvent under reduced pressure (Rotovap) at < 45°C to prevent thermal degradation/isomerization.

-

Liquid-Liquid Partition:

-

Drying: Dry chloroform layer over anhydrous

and evaporate to dryness.

Protocol B: Purification and Identification (Isorotenone vs. Rotenone)

Objective: Separate isorotenone from the major rotenone peak.

Method: High-Performance Liquid Chromatography (HPLC).[1][3][4]

-

Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1]

-

Mobile Phase: Isocratic Acetonitrile:Water (60:[1]40) or Methanol:Water (70:30).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 294 nm (characteristic absorption max for rotenoids).[1]

Differentiation Logic:

-

Rotenone: Typically elutes first (more polar due to isopropenyl orientation).[1]

-

Isorotenone: Elutes later.

-

Validation: Collect fractions and perform 1H-NMR .

Workflow Diagram

Caption: Figure 2. Isolation and validation workflow for separating Isorotenone from crude plant extracts.

Part 5: Quantitative Data & Analysis[6]

The following table summarizes extraction efficiencies and comparative biological activity, crucial for determining the utility of isorotenone fractions.

| Parameter | Rotenone | Isorotenone | Notes |

| Extraction Yield (Acetone) | ~4 - 8% (w/w) | ~0.5 - 1.5% (w/w) | Isorotenone is significantly less abundant in D. elliptica.[1] |

| HPLC Retention Time | ~8.5 min | ~10.2 min | Conditions: C18, MeOH:H2O (75:25).[1] |

| Mitochondrial Complex I IC50 | ~10 - 30 nM | > 500 nM | Isorotenone is a weaker inhibitor, reducing acute toxicity risks.[1] |

| UV Max Absorbance | 294 nm | 295-300 nm | Slight bathochromic shift due to conjugation in isorotenone.[1] |

Part 6: References

-

Biosynthesis of Rotenoids and Aryl Migration:

-

Rotenone and Isorotenone Structure & Inhibition:

-

Extraction Methodologies:

-

Enzymatic Mechanisms in Isoflavonoids:

-

Toxicity and Mechanism of Action:

Sources

- 1. Rotenone - Wikipedia [en.wikipedia.org]

- 2. Extraction of rotenone from Derris elliptica and Derris malaccensis by pressurized liquid extraction compared with maceration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparative isolation and purification of seven isoflavones from Belamcanda chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Rotenone-induced Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Isorotenone & The Rotenoid Scaffold: From Mitochondrial Toxin to Therapeutic Lead

Executive Summary: The Paradox of Potency

Isorotenone (CAS: 549-22-4), a structural isomer of the classical mitochondrial toxin rotenone, occupies a unique niche in pharmacological research.[1][2][3] While historically overshadowed by its more potent congener, isorotenone has emerged as a critical lead scaffold for understanding the structural determinants of Mitochondrial Complex I inhibition.[1]

This guide analyzes isorotenone not merely as a toxin, but as a template for rational drug design . By exploiting the conformational flexibility of the rotenoid core—specifically the cis- vs. trans-fusion of the B/C rings—researchers can decouple the compound's potent cytotoxic effects (useful in oncology and agriculture) from its systemic neurotoxicity (Parkinsonian liability).[1][3]

Chemical Identity & Structural Pharmacology[1][2][3]

Isorotenone is a pentacyclic isoflavonoid.[1][2] Unlike rotenone, which naturally adopts a "bent" conformation due to the cis-fusion of rings B and C, isorotenone serves as a model for studying how stereochemical rigidity influences binding affinity at the ubiquinone reduction site (Q-site) of NADH:ubiquinone oxidoreductase (Complex I).[1][3]

Physicochemical Profile

| Property | Data | Relevance to Drug Design |

| Formula | C₂₃H₂₂O₆ | Lipophilic core suitable for membrane intercalation.[1][2][3] |

| MW | 394.42 g/mol | Falls within Lipinski's Rule of 5 for oral bioavailability.[1][3] |

| Solubility | Low (Water), High (Organic) | Requires formulation (e.g., micelles, nanoparticles) for delivery.[1][2][3] |

| Stereochemistry | cis-fused B/C rings (active) | The "bent" shape mimics ubiquinone, essential for Q-site binding.[1][2][3] |

| Stability | Sensitive to light/oxidation | Rapid degradation reduces environmental persistence but complicates storage.[1][2][3] |

Mechanism of Action: The "Bent" Conformation Hypothesis

The primary pharmacological target of isorotenone is the NADH dehydrogenase complex (Complex I) .[1]

-

Binding Site: The interface of the 49-kDa and PSST subunits in the transmembrane arm.[1]

-

Mode of Inhibition: It competes with ubiquinone (CoQ10) for the electron acceptor site.[1]

-

The Critical Distinction: Rotenoids must adopt a "bent" or V-shaped conformation to fit the Q-site.[1][2][3] Isorotenone's ability to retain this cis-fusion makes it active; however, synthetic trans-isomers (flat conformation) show drastically reduced affinity (up to 1000-fold lower).[1][2][3] This Structure-Activity Relationship (SAR) is the foundation for designing selective inhibitors.[1][2][3]

Therapeutic Potential as a Lead Compound[1]

Isorotenone is not a final drug candidate but a validated hit that requires optimization to improve the therapeutic index.[1]

Oncology: Targeting Metabolic Vulnerability

Cancer cells, particularly those with defects in glycolysis (Warburg effect reversal) or stem-like properties, are hypersensitive to OXPHOS inhibition.[1][2][3]

-

Mechanism: Isorotenone inhibits electron transfer

Mitochondrial membrane potential ( -

Lead Optimization Strategy: The goal is to create derivatives that cannot cross the Blood-Brain Barrier (BBB) .[1][2][3] This retains the anti-tumor effect on peripheral cancers (e.g., breast, liver) while eliminating the risk of Parkinsonian neurodegeneration.[1]

Next-Generation Pesticides

The rotenoid scaffold remains the gold standard for botanical insecticides.[1][2] Isorotenone derivatives are being explored to overcome resistance to synthetic pyrethroids.[1][2]

-

Selectivity: Insect Complex I differs slightly from the mammalian isoform in the loop regions surrounding the Q-site.[1] Isorotenone analogs are screened for preferential binding to the insect subclass.[1]

Toxicology & Safety: The Major Hurdle

Warning: Isorotenone is a potent neurotoxin.[1][2]

-

Parkinson’s Model: Chronic systemic exposure reproduces the anatomical and behavioral features of Parkinson’s disease (selective degeneration of dopaminergic neurons in the substantia nigra).[1]

-

Safety Protocol: Any drug development program using this scaffold must include early-stage BBB permeability screening (e.g., PAMPA-BBB assay) to ensure the lead compound is excluded from the CNS.[1][2][3]

Experimental Protocols

Protocol A: Isolation & Synthesis (Modified Crombie Method)

Context: Obtaining high-purity isorotenone for SAR studies often requires synthesis from isoflavones or isolation from Lonchocarpus resin.[1][2][3]

-

Extraction: Extract Lonchocarpus root powder with ether in a Soxhlet apparatus for 24h.

-

Concentration: Evaporate solvent to yield a resinous gum.

-

Crystallization: Dissolve gum in warm carbon tetrachloride (

). Cool to 0°C. Rotenone-CCl4 solvate precipitates.[1][2][3] Filter. -

Isomerization (To Isorotenone):

-

Validation: Confirm structure via ¹H-NMR (check for the characteristic doublet of the isopropyl group and the multiplets of the B/C ring protons).

Protocol B: Mitochondrial Complex I Inhibition Assay

Context: Quantifying the potency (IC50) of the lead compound.[1]

-

Preparation: Isolate mitochondria from rat liver or bovine heart using differential centrifugation.[1][2]

-

Reaction Mix: Phosphate buffer (pH 7.4), BSA (2 mg/mL), NADH (100 µM), and Decylubiquinone (100 µM) as the electron acceptor.

-

Initiation: Add mitochondrial fraction (20 µg protein).[1][2][3]

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) using a kinetic spectrophotometer.

-

Inhibition: Add Isorotenone (dissolved in DMSO) at varying concentrations (1 nM – 10 µM).

-

Control: Measure the "Rotenone-insensitive" rate (Complex I independent) and subtract from total activity.

Visualization of Signaling & SAR

Mechanism of Action Pathway

The following diagram illustrates the cascade from Isorotenone binding to cell death, highlighting the dual outcome (Therapeutic vs. Toxic).[1]

Caption: Isorotenone inhibits Complex I, triggering ROS-dependent apoptosis.[1][2][3] Specificity is achieved by controlling tissue distribution (Peripheral vs. CNS).[1][2][3]

Structure-Activity Relationship (SAR) Logic

This diagram details the structural requirements for the "Lead" potential.

Caption: The stereochemistry of the B/C ring fusion is the critical determinant of Isorotenone's efficacy as a lead compound.[1][3]

References

-

PubChem. (n.d.).[1][2][3] Isorotenone | C23H22O6 | CID 6453092.[1][2][3] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link][1][3]

-

Begley, M. J., Crombie, L., Hadi, H. B. A., & Josephs, J. L. (1993).[1][2][4][5] Synthesis of trans-B/C-rotenoids: X-ray and NMR data for cis- and trans-forms of isorotenone. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 1, 2026, from [Link][1][3]

-

Li, N., et al. (2021).[1][2] A novel radiolytic rotenone derivative, rotenoisin A, displays potent anticarcinogenic activity in breast cancer cells.[1][2] Journal of Radiation Research. Retrieved February 1, 2026, from [Link]

-

Fang, N., & Casida, J. E. (1999).[1][2] Cube Resin Insecticide: Identification and Biological Activity of 29 Rotenoid Constituents. Journal of Agricultural and Food Chemistry. Retrieved February 1, 2026, from [Link][1][3]

-

Heinz, S., et al. (2017).[1][2] Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation. Scientific Reports.[1][2][6] Retrieved February 1, 2026, from [Link][1][3]

Sources

- 1. units.fisheries.org [units.fisheries.org]

- 2. Isorotenone | C23H22O6 | CID 6453092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rotenone - Wikipedia [en.wikipedia.org]

- 4. Discovery and engineering of the biosynthesis of rotenoids [ouci.dntb.gov.ua]

- 5. Synthesis of trans-B/C-rotenoids: X-ray and NMR data for cis- and trans-forms of isorotenone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. ias.ac.in [ias.ac.in]

Technical Guide: Isorotenone-Induced Reactive Oxygen Species (ROS) Dynamics

Content Type: In-Depth Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Discovery Scientists[1]

Executive Summary

Isorotenone, a naturally occurring rotenoid and common isomeric impurity in commercial rotenone preparations, exerts distinct but often overlooked biological effects. While Rotenone is the gold-standard mitochondrial Complex I inhibitor used to model Parkinson’s disease, Isorotenone shares its mechanism of action—interruption of the electron transport chain (ETC)—but displays divergent potency and kinetic profiles.[1] This guide provides a technical analysis of Isorotenone’s capacity to induce Reactive Oxygen Species (ROS), detailing the structural basis of its activity, comparative potency, and validated protocols for isolating its specific oxidative effects from those of its parent isomer.[1]

Chemical & Pharmacological Profile

Structural Divergence and Stability

Isorotenone (CAS: 4582-23-4) is a structural isomer of Rotenone.[1] The primary distinction lies in the E-ring structure. While Rotenone possesses a 5'-isopropenyl dihydrofuran system, Isorotenone typically features a shifted double bond or altered ring fusion, often resulting from acid-catalyzed isomerization.[1]

-

Critical Implication for Research: Commercial "Rotenone" reagents often range from 95% to 98% purity.[1] The remaining fraction frequently contains Isorotenone.[1] Because Isorotenone is more stable but less potent than Rotenone, it can act as a confounding variable in precise kinetic studies of Complex I inhibition.[1]

Mechanism of Action: The Q-Site Blockade

Like its isomer, Isorotenone targets the NADH:ubiquinone oxidoreductase (Complex I) .[1]

-

Binding: It binds to the ubiquinone-binding pocket (Q-site) at the junction of the 49 kDa and PSST subunits.[1]

-

Interruption: This blockade prevents electron transfer from the Iron-Sulfur (Fe-S) clusters to Coenzyme Q (CoQ).[1]

-

Electron Leak: Electrons accumulate upstream at the Flavin Mononucleotide (FMN) site.[1]

-

ROS Generation: The stalled electrons reduce molecular oxygen (

) prematurely, generating superoxide anions (

Pathway Visualization

The following diagram illustrates the specific interruption point within the ETC leading to ROS production.

Caption: Mechanism of Isorotenone-induced Superoxide generation via Complex I blockade.

Comparative Potency: Isorotenone vs. Rotenone[1][6]

Researchers must adjust dosing strategies when studying Isorotenone.[1] It is generally less potent than Rotenone, often requiring higher concentrations to achieve equipotent mitochondrial inhibition.[1]

| Feature | Rotenone | Isorotenone | Technical Implication |

| Primary Target | Complex I (High Affinity) | Complex I (Moderate/Low Affinity) | Isorotenone is a partial agonist/weak inhibitor in some models.[1] |

| IC50 (NADH Oxidase) | ~2–5 nM (Rat Brain Mitochondria) | ~50–200 nM (Estimated)* | Higher doses of Isorotenone are needed to induce comparable ROS.[1] |

| Cytotoxicity (SH-SY5Y) | High (LC50 ~10–50 nM) | Moderate (LC50 ~0.5–5 µM) | Isorotenone exhibits a wider therapeutic window before necrosis.[1] |

| ROS Production Rate | Rapid, high-intensity burst | Slower, sustained generation | Isorotenone is useful for studying chronic low-level oxidative stress.[1] |

*Note: IC50 values vary by cell line and assay conditions. Isorotenone is frequently cited as being 10-50x less potent than Rotenone in direct binding assays.[1]

Validated Experimental Protocol: Measuring Mitochondrial ROS

To accurately assess Isorotenone-induced ROS, one must distinguish mitochondrial superoxide from general cytosolic oxidative stress.[1] The following protocol uses MitoSOX™ Red , a fluorogenic dye specifically targeted to mitochondria in live cells.[1]

Experimental Workflow Logic

-

Seeding: Establish baseline metabolic activity.[1]

-

Treatment: Isorotenone exposure (Time-dependent).[1]

-

Specificity Control: Use of FCCP (uncoupler) or NAC (scavenger) to validate the signal.[1]

-

Detection: Flow cytometry for population quantification; Confocal microscopy for localization.[1]

Caption: Step-by-step workflow for validating Isorotenone-induced mitochondrial ROS.

Detailed Methodology

Step 1: Cell Preparation

-

Cell Line: SH-SY5Y (Neuroblastoma) or HepG2 (Hepatocellular).[1][4][5]

-

Density: Seed at

cells/well in 6-well plates. Allow 24h attachment.

Step 2: Isorotenone Treatment

-

Preparation: Dissolve Isorotenone in DMSO to create a 10 mM stock.

-

Dosing: Dilute to working concentrations (e.g., 0.5 µM, 1.0 µM, 5.0 µM).

-

Critical Control: Maintain final DMSO concentration < 0.1% to avoid solvent-induced cytotoxicity.[1]

-

Incubation: 6 to 24 hours.[1] (Note: ROS peaks often occur early, at 2–4 hours; cell death markers appear at 24 hours).[1]

Step 3: Staining (MitoSOX Red)[1]

-

Reagent: MitoSOX Red mitochondrial superoxide indicator.[1]

-

Concentration: 5 µM working solution in HBSS (Hank's Balanced Salt Solution).

-

Procedure:

Step 4: Data Acquisition (Flow Cytometry)[1]

-

Excitation: 488 nm or 510 nm laser.[1]

-

Emission: 580 nm (FL2 channel).[1]

-

Gating: Exclude debris and doublets. Gate on the live population (using DAPI exclusion if possible) to measure ROS in viable cells, avoiding artifacts from necrotic cells.[1]

Implications for Drug Development

The "Impurity Effect"

In high-throughput screening (HTS), libraries containing "Rotenone" may actually be mixtures of Rotenone and Isorotenone.[1]

-

False Negatives: If a batch is high in Isorotenone (lower potency), it may fail to kill cells in a toxicity screen, masking the danger of the parent compound.[1]

-

False Positives: In neuroprotection assays, Isorotenone might induce mild pre-conditioning (hormesis) via low-level ROS, falsely suggesting a compound has neuroprotective properties when it is actually a mild toxin.[1]

Toxicity Screening

Isorotenone should be included as a distinct entity in environmental toxicity panels, particularly for agricultural runoff analysis, as its degradation half-life differs from Rotenone.[1]

References

-

BenchChem. (2025).[1][6] Dehydrorotenone vs. Rotenone: A Comparative Analysis of Biological Activity. BenchChem Technical Guides.[1][6] Link[1]

-

Heinz, S., et al. (2017).[1] Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation. Scientific Reports.[1] Link[1]

-

Li, N., et al. (2003).[1] Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production.[1][7][8] Journal of Biological Chemistry.[1] Link

-

R&D Systems. (n.d.).[1] Rotenone: Mitochondrial Electron Transport Chain Inhibitor Product Sheet.[1]Link[1]

-

Uversky, V. N. (2004).[1] Neurotoxicant-induced animal models of Parkinson's disease: understanding the role of rotenone, maneb and paraquat in neurodegeneration.[9] Cell and Tissue Research.[1] Link

Sources

- 1. Rotenone - Wikipedia [en.wikipedia.org]

- 2. Reactive oxygen species - Wikipedia [en.wikipedia.org]

- 3. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

Isorotenone and Rotenone: Deciphering Mitochondrial Complex I Inhibition and Cell Cycle Impact

This guide details the mechanistic divergence between Isorotenone and its parent isomer, Rotenone , specifically focusing on their differential impact on mitochondrial Complex I and subsequent cell cycle progression. It is designed for researchers utilizing rotenoids to dissect mitochondrial signaling pathways.

Technical Whitepaper | Version 2.0

Executive Summary

In pharmacological research, Isorotenone serves a critical, often overlooked role as a structural isomer control for Rotenone. While Rotenone is a potent, high-affinity inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), inducing robust G2/M cell cycle arrest and apoptosis, Isorotenone exhibits significantly reduced potency (approx. 600-fold lower affinity).[1][2]

This guide delineates the structural basis for this discrepancy—specifically the "Bent vs. Straight" conformational requirement of the Complex I Q-channel—and provides validated protocols for using Isorotenone to distinguish specific mitochondrial inhibition from non-specific cytotoxicity in cell cycle studies.

Chemical & Pharmacological Profile

Structural Divergence

The biological activity of rotenoids is dictated by the flexibility of the B/C ring system and the orientation of the E-ring isopropenyl group.

-

Rotenone (2R, 6aS, 12aS): Adopts a "bent" conformation facilitated by the specific stereochemistry and the isopropenyl double bond position. This shape is essential for entering the narrow hydrophobic Q-channel of Complex I.[3]

-

Isorotenone: An isomer where the double bond of the isopropenyl group has migrated (often into conjugation with the ring or forming an isopropylidene structure), or the ring fusion stereochemistry is altered. This "locks" the molecule in a more rigid, "straight" conformation or sterically hinders deep pocket binding.

Mechanism of Action: The Q-Channel Gating Hypothesis

Recent cryo-EM and molecular dynamics studies suggest that the binding pocket of Complex I (the Ubiquinone reduction site) undergoes a conformational shift (Open/Closed).

-

Rotenone mimics the transition state of ubiquinone, binding tightly to the PSST/49kDa subunits, blocking electron transfer from Cluster N2 to Ubiquinone.

-

Isorotenone , lacking the requisite "bent" flexibility, fails to induce or stabilize the inhibitor-bound state, resulting in a drastically higher IC50 (>10 µM vs. ~10-50 nM for Rotenone).

Impact on Cell Cycle Progression[4][5][6][7][8]

The arrest of the cell cycle by rotenoids is a downstream consequence of two distinct pathways: ATP Depletion and ROS Generation .

The Rotenone Cascade (Positive Control)

-

Complex I Blockade: Electrons stall at Flavin Mononucleotide (FMN).

-

Superoxide Leak: Stalled electrons reduce O2 to Superoxide (O2•-).

-

Microtubule Destabilization: Rotenone binds directly to tubulin (colchicine site), preventing spindle assembly.

-

Result: Cells arrest in G2/M phase (Mitotic Arrest) due to spindle checkpoint activation, followed by apoptosis (Mitotic Catastrophe).

The Isorotenone Response (Negative/Low-Affinity Control)

-

At Low Concentrations (<1 µM): Isorotenone shows negligible Complex I inhibition. ATP levels remain stable; ROS is not significantly elevated. Cell cycle progression remains normal.

-

At High Concentrations (>50 µM): Non-specific hydrophobicity may cause membrane perturbation or weak tubulin binding, potentially causing mild S-phase delay or G2/M arrest, but this is distinct from the specific high-affinity arrest seen with Rotenone.

Key Insight: If a phenotype (e.g., kinase activation) is observed with 100 nM Rotenone but not with 100 nM Isorotenone, the effect is validated as Complex I-dependent.

Visualization: Signaling Pathway & Experimental Logic

The following diagram illustrates the differential binding kinetics and downstream signaling effects of Rotenone versus Isorotenone.

Caption: Differential pathway activation. Rotenone's bent shape allows Q-channel entry, triggering ROS/ATP stress and G2/M arrest. Isorotenone is sterically excluded, allowing normal progression.

Experimental Protocols

Protocol A: Differential Cytotoxicity Validation (MTT Assay)

Objective: Establish the "Therapeutic Window" where Rotenone is active and Isorotenone is not.

-

Seeding: Seed HeLa or SH-SY5Y cells at 5,000 cells/well in 96-well plates. Adhere overnight.

-

Preparation: Prepare 10 mM stock solutions of Rotenone and Isorotenone in DMSO.

-

Treatment:

-

Create a serial dilution (log scale) from 1 nM to 100 µM.

-

Apply treatments for 24 hours. Ensure final DMSO < 0.1%.

-

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 3h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.

-

Validation Criteria:

-

Rotenone IC50: Should be ~20–100 nM (cell line dependent).

-

Isorotenone IC50: Should be > 10 µM.

-

If Isorotenone toxicity is high, check for contamination with Rotenone.

-

Protocol B: Cell Cycle Analysis via Flow Cytometry

Objective: Confirm G2/M arrest specificity.

-

Synchronization: Synchronize cells at G1/S boundary using a double-thymidine block (2 mM Thymidine for 18h, release 9h, block 15h).

-

Release & Treat: Release cells into fresh media containing:

-

Harvest: Collect cells at 12h and 24h post-release. Trypsinize and wash with PBS.

-

Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

-

Staining:

-

Wash ethanol out with PBS.

-

Resuspend in PI/RNase Staining Buffer (50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

-

Incubate 30 min at 37°C in dark.

-

-

Acquisition: Analyze on Flow Cytometer (e.g., BD FACSCanto). Record 10,000 events. Use PE/Linear channel for DNA content.

Protocol C: Mitochondrial Respiration Stress Test (Seahorse XF)

Objective: Direct measurement of Complex I inhibition.

-

Setup: Seed cells in XF96 plates.

-

Injection Strategy:

-

Data Analysis:

-

Rotenone injection should cause an immediate drop in Oxygen Consumption Rate (OCR) to non-mitochondrial levels.

-

Isorotenone injection should show minimal to no reduction in OCR at equimolar concentrations.

-

Data Interpretation Guide

| Parameter | Rotenone Treatment (100 nM) | Isorotenone Treatment (100 nM) | Interpretation |

| OCR (Respiration) | Rapid Drop (>80% inhibition) | No Change / Minimal Drop (<5%) | Confirms Isorotenone lacks Complex I affinity. |

| G1 Phase % | Decreased (<30%) | Normal (~50-60%) | Cells exit G1 normally. |

| G2/M Phase % | Increased (>50%) | Normal (~20%) | Rotenone induces mitotic block; Isorotenone does not. |

| Sub-G1 (Apoptosis) | Increased (after 24-48h) | Low / Baseline | Isorotenone is non-cytotoxic at this dose. |

| ROS Levels | High (Superoxide spike) | Baseline | ROS is required for the specific arrest phenotype. |

References

-

Mechanism of Rotenone Binding

-

Rotenone Cell Cycle Effects

-

Toxicity Comparison

-

Mitochondrial Complex I Protocols

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mechanism of rotenone binding to respiratory complex I depends on ligand flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rotenone-induced G2/M cell cycle arrest and apoptosis in a human B lymphoma cell line PW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Toxicity in Rotenone Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rotenone - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

An In-Depth Technical Guide to the Early-Stage Research of Isorotenone's Bioactivity

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Rotenone—Unveiling the Therapeutic Potential of Isorotenone

For decades, the scientific community has utilized Rotenone as a potent tool to investigate mitochondrial dysfunction, particularly its role in neurodegenerative diseases. As a well-characterized inhibitor of mitochondrial complex I, Rotenone has been instrumental in developing cellular and animal models of Parkinson's disease. However, its inherent toxicity has largely precluded its development as a therapeutic agent. This has led to a critical question: can we disentangle the therapeutic potential from the toxicity by exploring its structural analogs?

This guide shifts the focus to Isorotenone, a close structural relative of Rotenone. The subtle shift in the position of a double bond within the molecular scaffold may hold the key to a more favorable bioactivity profile. Emerging evidence, though sparse, suggests that structural modifications to the rotenoid backbone can significantly alter biological effects, in some cases reducing toxicity while retaining or even enhancing desired activities such as anticancer properties.

This document serves as a comprehensive technical guide for researchers embarking on the early-stage investigation of Isorotenone's bioactivity. It is designed not as a rigid set of instructions, but as a strategic roadmap, grounded in the principles of rigorous scientific inquiry and drug discovery. We will delve into the causality behind experimental choices, providing not just the "how," but the "why," to empower you to design and execute a robust and self-validating research program.

Section 1: Foundational Knowledge and Strategic Considerations

The Rotenoid Family: A Structural and Mechanistic Overview

Isorotenone belongs to the rotenoid family of isoflavonoids, naturally occurring compounds found in plants of the Fabaceae family, such as those from the Derris and Lonchocarpus genera.[1][2] The archetypal member of this family, Rotenone, is a potent inhibitor of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase).[3] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering pathways of cell death.[4]

The primary mechanism of action for Rotenone involves its binding to the ubiquinone binding site of complex I, thereby blocking the transfer of electrons from NADH to ubiquinone.[5] This disruption is a double-edged sword; while it is the basis for Rotenone's insecticidal and piscicidal activity, it is also the root of its toxicity in non-target organisms, including mammals.

Isorotenone: A Case for Independent Investigation

Isorotenone is a structural isomer of Rotenone, differing in the position of a double bond in its side chain. While it is reasonable to hypothesize that Isorotenone may share the mitochondrial complex I inhibitory activity of Rotenone, the subtle structural difference necessitates a thorough and independent evaluation of its bioactivity. The principle that minor structural modifications can lead to significant changes in biological activity is well-established in medicinal chemistry. For instance, studies on Rotenoisin A, a radiolytic derivative of Rotenone, have shown that it exhibits milder neurotoxic effects compared to its parent compound while retaining potential anticancer properties.[1][6] This underscores the critical importance of not extrapolating the toxicological and pharmacological profile of Rotenone directly to Isorotenone.

Initial, albeit limited, comparative data on the inhibition of NADH dehydrogenase has shown a difference in potency between Rotenone and isomers of Isorotenone, further supporting the need for a dedicated research program.

Section 2: Sourcing and Characterization of Isorotenone

A reliable and well-characterized source of Isorotenone is the bedrock of any meaningful biological investigation. This section outlines the primary approaches for obtaining and verifying the identity and purity of the compound.

Isolation from Natural Sources

Derris elliptica and other related plant species are known sources of rotenoids, including Isorotenone. The following is a generalized protocol for the extraction and isolation of rotenoids, which can be optimized for the specific enrichment of Isorotenone.

Experimental Protocol: Extraction and Preliminary Isolation of Isorotenone from Derris elliptica

Objective: To extract a crude mixture of rotenoids from Derris elliptica roots and perform an initial fractionation.

Materials:

-

Dried and powdered roots of Derris elliptica

-

Methanol (ACS grade)

-

Chloroform (ACS grade)

-

Silica gel for column chromatography (60-120 mesh)

-

Rotary evaporator

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber

-

UV lamp (254 nm)

Step-by-Step Methodology:

-

Maceration:

-

Soak the powdered Derris elliptica roots in methanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional stirring.[7]

-

Filter the extract and repeat the maceration process with fresh methanol twice more to ensure exhaustive extraction.

-

Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid extraction with an equal volume of chloroform three times.

-

Combine the chloroform fractions and evaporate the solvent to yield a chloroform-soluble extract enriched in rotenoids.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the chloroform-soluble extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate (e.g., 100% hexane -> 90:10 hexane:ethyl acetate -> 80:20, and so on).

-

Collect fractions of a defined volume using a fraction collector.

-

-

TLC Monitoring:

-

Monitor the separation by spotting aliquots of each fraction onto a TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

-

Visualize the spots under a UV lamp at 254 nm.

-

Pool the fractions containing compounds with a similar Rf value to that of an Isorotenone standard (if available).

-

Causality Behind Experimental Choices:

-

Methanol for Maceration: Methanol is a polar solvent that is effective in extracting a broad range of secondary metabolites, including isoflavonoids, from plant material.[7]

-

Chloroform Partitioning: This step selectively extracts the less polar rotenoids from the more polar components of the crude methanol extract, providing an initial purification.

-

Silica Gel Chromatography: This is a standard and effective technique for separating compounds based on their polarity. The use of a solvent gradient allows for the sequential elution of compounds with increasing polarity.

Chemical Synthesis of Racemic Isorotenone

The chemical synthesis of Isorotenone offers the advantage of a consistent and scalable supply, independent of natural source availability. The following outlines a general synthetic approach to racemic Isorotenone.

Experimental Protocol: Synthesis of Racemic Isorotenone

Objective: To synthesize racemic Isorotenone from a suitable precursor.

Note: This is a generalized procedure and may require optimization. All reactions should be carried out in a fume hood with appropriate personal protective equipment.

Step-by-Step Methodology:

-

Starting Material: The synthesis can be initiated from a suitable isoflavone precursor.

-

Reaction with a Methylide Reagent: Treatment of the isoflavone with a reagent like dimethylsulfoxonium methylide can lead to the formation of a vinyl coumaranone intermediate.

-

Rearrangement: The intermediate can then be subjected to a rearrangement reaction, often facilitated by a base such as pyridine, to yield the racemic Isorotenone.

Purification of Synthetic Isorotenone:

The crude synthetic product will likely be a mixture of starting materials, intermediates, and the desired product. Purification is critical to obtain Isorotenone of high purity for biological testing.

Experimental Protocol: Purification of Racemic Isorotenone by Column Chromatography

Objective: To purify crude synthetic Isorotenone.

Materials:

-

Crude synthetic Isorotenone

-

Silica gel for column chromatography (230-400 mesh)

-

Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate)

-

Glass chromatography column

-

TLC plates and developing chamber

-

UV lamp

Step-by-Step Methodology:

-

TLC Analysis: Determine an optimal solvent system for separation using TLC. The ideal system will show good separation between the Isorotenone spot and any impurities.

-

Column Preparation: Pack a glass column with silica gel using the chosen solvent system.

-